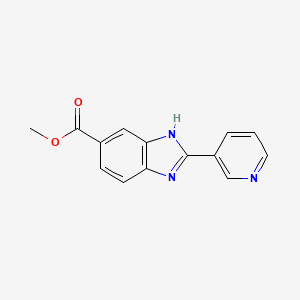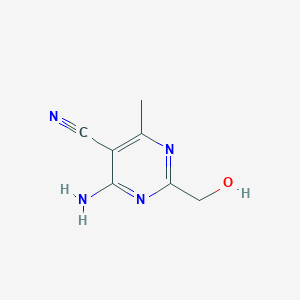![molecular formula C13H21N3O3S B13870723 3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13870723.png)
3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline is a chemical compound with the molecular formula C13H21N3O2S It is characterized by the presence of a piperazine ring substituted with a methylsulfonyl group and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline typically involves the reaction of 3-nitroaniline with 2-(4-methylsulfonylpiperazin-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by reduction of the nitro group to an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its desired form.
化学反応の分析
Types of Reactions
3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(4-Methylpiperazin-1-yl)aniline: Similar structure but lacks the ethoxy group.
4-(2-Aminoethyl)benzenesulfonamide: Contains a sulfonamide group instead of a piperazine ring.
Uniqueness
3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline is unique due to the presence of both the piperazine ring and the ethoxy group, which can confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions that may not be possible with similar compounds.
特性
分子式 |
C13H21N3O3S |
|---|---|
分子量 |
299.39 g/mol |
IUPAC名 |
3-[2-(4-methylsulfonylpiperazin-1-yl)ethoxy]aniline |
InChI |
InChI=1S/C13H21N3O3S/c1-20(17,18)16-7-5-15(6-8-16)9-10-19-13-4-2-3-12(14)11-13/h2-4,11H,5-10,14H2,1H3 |
InChIキー |
XVPJTWVNPIATAO-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)N1CCN(CC1)CCOC2=CC=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



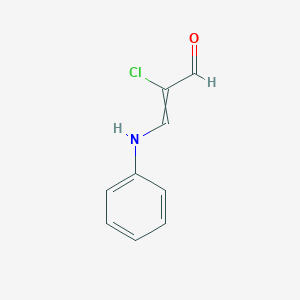
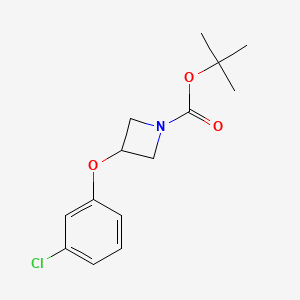
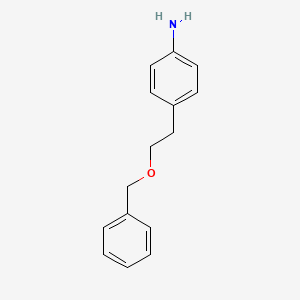
![1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13870666.png)

